REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)C(O)=C[CH:4]=1.[C:14]([O:17][C:18](=[O:20])[CH3:19])(=O)[CH3:15]>>[C:18]([O:17][C:14]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]([O:2][CH3:1])=[CH:4][CH:15]=1)(=[O:20])[CH3:19]
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C2=CC=CC=C12)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2.5 hours in 18 ml
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
Thereafter, the solution is evaporated in a vacuum
|
Type
|
CUSTOM
|
Details
|
the oily residue purified by column chromatography (silica gel; toluene/ethyl acetate 40:1 v/v)
|
Type
|
CUSTOM
|
Details
|
After evaporation of the appropriate fractions
|
Type
|
CUSTOM
|
Details
|
the crude product is recrystallised from petroleum ether (b.p. 90°-110° C.)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC1=CC=C(C2=CC=CC=C12)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |